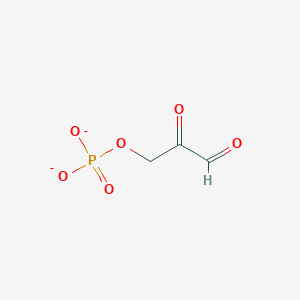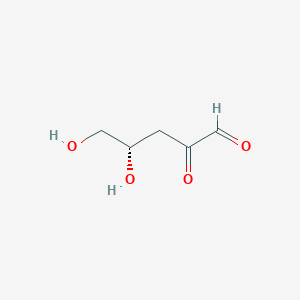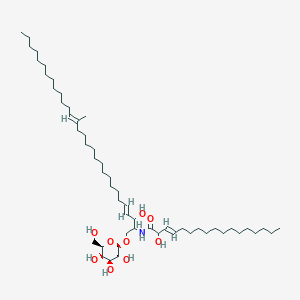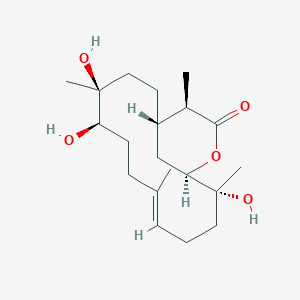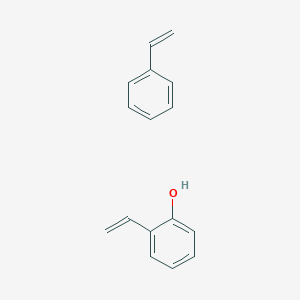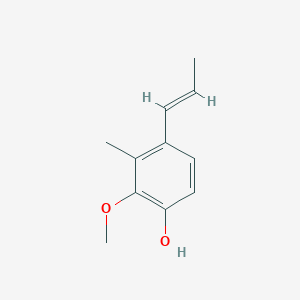
3-Methylisoeugenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylisoeugenol is an isoeugenol derivative carrying a 3-methyl substituent. It derives from an isoeugenol.
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Carcinogenicity
- DNA Adduct Formation: 3-Methylisoeugenol, a component of methyleugenol, has been linked to the formation of DNA adducts in human liver samples, suggesting potential carcinogenic risks (Herrmann et al., 2013).
- Role of Sulfotransferases in Metabolism: The metabolism of methyleugenol in mouse models shows a significant role of sulfotransferases, with human SULT1A1/2 having a stronger effect than mouse Sult1a1 in adduct formation (Herrmann et al., 2014).
Metabolism Studies
- Comparative Metabolism in Different Species: The oxidative metabolism of methylisoeugenol has been studied in liver microsomes of human, rat, and bovine origin, revealing the formation of various metabolites with potential reactive properties (Cartus et al., 2011).
- Metabolite Activation in Mutagenesis: Human and murine sulfotransferases can activate hydroxylated metabolites of methyleugenol, leading to mutagenesis in Salmonella typhimurium (Herrmann et al., 2012).
Biomarker Potential
- Urinary Adduct as Biomarker: The urinary N6-(methylisoeugenol-3'-yl)-2'-deoxyadenosine adduct has been suggested as a potential biomarker for methyleugenol exposure in rats (Feng et al., 2018).
Interaction with Cellular Mechanisms
- DNA Damage and Topoisomerase Interaction: Methyleugenol and its metabolites have been shown to cause DNA damage and interact with human topoisomerases, potentially contributing to genotoxic properties (Groh et al., 2016).
Chemical Synthesis Applications
- Synthesis of Isoflavones: Utilization of eugenol isolated from clove leaf oil in the synthesis of isoflavones, involving methylisoeugenol as an intermediate stage (Alimuddin et al., 2014).
- Linear Lignin Analogue Synthesis: Controlled cationic copolymerization of naturally occurring β-methylstyrenes like isoeugenol to create a linear lignin analogue (Satoh et al., 2007).
Potential Therapeutic Uses
- Cerebral Ischemic Injury Reduction: Methyleugenol has shown potential in reducing cerebral ischemic injury by suppressing oxidative injury and inflammation (Choi et al., 2010).
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12)11(13-3)8(9)2/h4-7,12H,1-3H3/b5-4+ |
InChI-Schlüssel |
HHZIHDLTDXMWGF-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C1=C(C(=C(C=C1)O)OC)C |
SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)C |
Kanonische SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



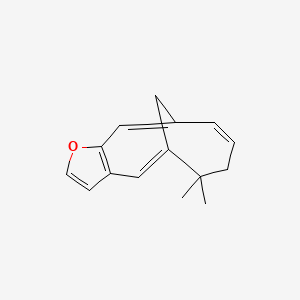


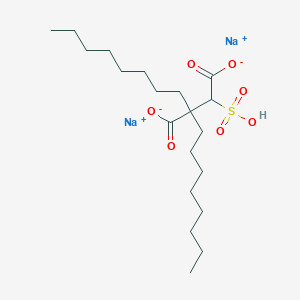
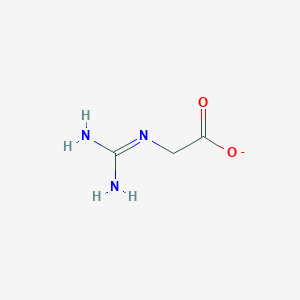
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
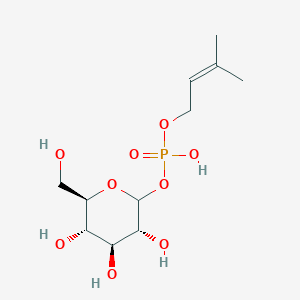
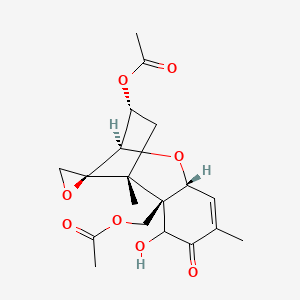
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
